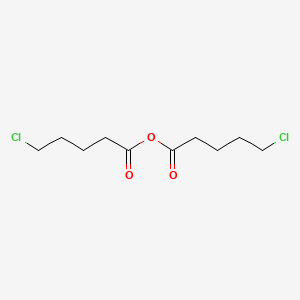

5-Chloropentanoic anhydride

CAS No.:

Cat. No.: VC18775759

Molecular Formula: C10H16Cl2O3

Molecular Weight: 255.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl2O3 |

|---|---|

| Molecular Weight | 255.13 g/mol |

| IUPAC Name | 5-chloropentanoyl 5-chloropentanoate |

| Standard InChI | InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |

| Standard InChI Key | PQPUKJABODCPQZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCl)CC(=O)OC(=O)CCCCCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Chloropentanoic anhydride (CAS 1802522-36-6) is a symmetrical anhydride formed via the dehydration of two molecules of 5-chloropentanoic acid (C₅H₉ClO₂) . The chlorine atom at the terminal carbon of the pentanoyl chain enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles such as amines, alcohols, and water . Its molecular formula, C₁₀H₁₆Cl₂O₃, reflects the dimeric structure common to acid anhydrides.

| Property | 5-Chloropentanoic Anhydride | 5-Chloropentanoic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂O₃ | C₅H₉ClO₂ |

| Molecular Weight (g/mol) | 265.14 | 136.58 |

| Boiling Point (°C) | ~245 (estimated) | 230.9 |

| Density (g/cm³) | ~1.3 (estimated) | 1.2 |

Synthesis Methodologies

Patent-Protected Innovations

A 2013 Chinese patent (CN103193615A) outlines a safer, cost-effective pathway avoiding toxic reagents like sodium hydride or potassium cyanide . The process involves three stages:

-

Alkylation of Diethyl Malonate: Reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate yields diethyl 2-(3-chloropropyl)malonate.

-

Acidic Hydrolysis: Refluxing the alkylated malonate in acidic aqueous solution produces 5-chlorovaleric acid.

-

Anhydride Formation: Treating 5-chlorovaleric acid with thionyl chloride (SOCl₂) generates 5-chloropentanoic anhydride via dehydration .

Reactivity and Applications

Nucleophilic Acyl Substitutions

The anhydride’s electrophilic carbonyl carbons participate in reactions with:

-

Amines: Forming amides and releasing carboxylic acid byproducts.

-

Alcohols: Producing esters, useful in polymer and fragrance synthesis.

-

Water: Hydrolyzing back to 5-chloropentanoic acid, a reaction mitigated by anhydrous conditions .

Compared to acetic anhydride, 5-chloropentanoic anhydride exhibits moderated reactivity due to the electron-withdrawing chlorine atom, making it suitable for stepwise syntheses requiring controlled acylations .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves in synthesizing prodrugs and active pharmaceutical ingredients (APIs) where chlorine incorporation enhances bioavailability.

-

Polymer Chemistry: Acts as a cross-linking agent in polyesters and polyamides, imparting thermal resistance.

-

Agrochemicals: Utilized in chlorinated pesticide formulations, leveraging its stability under environmental conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume